2-Chloro-5-methoxyisonicotinaldehyde

Catalog No.
S8529742
CAS No.
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-methoxyisonicotinaldehyde

Product Name

2-Chloro-5-methoxyisonicotinaldehyde

IUPAC Name

2-chloro-5-methoxypyridine-4-carbaldehyde

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-4H,1H3

InChI Key

UQVOGDSQASPDDH-UHFFFAOYSA-N

SMILES

COC1=CN=C(C=C1C=O)Cl

Canonical SMILES

COC1=CN=C(C=C1C=O)Cl

2-Chloro-5-methoxyisonicotinaldehyde is a heterocyclic organic compound characterized by a pyridine ring with a chlorine atom and a methoxy group attached to it. Its chemical structure can be represented as C8_{8}H8_{8}ClN1_{1}O1_{1}. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique functional groups.

Typical for aldehydes and halogenated compounds. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The chlorine atom on the pyridine ring makes it susceptible to electrophilic substitution reactions, allowing for further functionalization of the compound.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The synthesis of 2-Chloro-5-methoxyisonicotinaldehyde can be achieved through several methods:

  • Halogenation of Isonicotinaldehyde: Starting from isonicotinaldehyde, chlorination can be performed using thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the 2-position.
  • Methoxylation: The introduction of the methoxy group can be accomplished via methylation reactions using methyl iodide in the presence of a base such as potassium carbonate.
  • Vilsmeier-Haack Reaction: This method involves the reaction of isonicotinic acid with phosphorus oxychloride and dimethylformamide to yield the corresponding aldehyde, which can then be chlorinated.

2-Chloro-5-methoxyisonicotinaldehyde has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing various biologically active compounds, particularly those targeting microbial infections.
  • Chemical Research: Used as an intermediate in organic synthesis for developing new materials or compounds with specific properties.

Interaction studies involving 2-Chloro-5-methoxyisonicotinaldehyde may focus on its reactivity with biological macromolecules such as proteins or nucleic acids. The ability of this compound to interact with enzymes or receptors could provide insights into its potential therapeutic effects or toxicity.

Several compounds share structural similarities with 2-Chloro-5-methoxyisonicotinaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-ChloroisonicotinaldehydeContains a chlorine atom and an aldehyde groupKnown for its antibacterial properties
5-MethoxyisonicotinaldehydeContains a methoxy group but lacks chlorineExhibits different biological activities compared to chloro derivatives
2-MethylisonicotinaldehydeMethyl group instead of methoxyOften used in drug synthesis, varying biological activity
3-Chloro-4-methoxy-pyridineChlorine at a different positionDifferent reactivity patterns due to substitution pattern

These comparisons illustrate how variations in substituents and positions on the pyridine ring can significantly influence the chemical behavior and biological activity of these compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

171.0087061 g/mol

Monoisotopic Mass

171.0087061 g/mol

Heavy Atom Count

11

Dates

Last modified: 02-18-2024

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